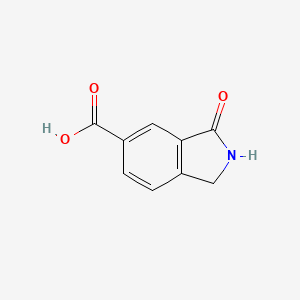

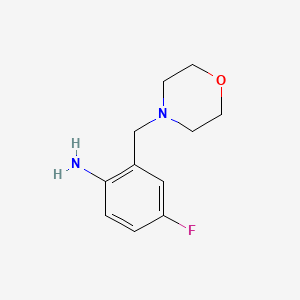

N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been synthesized and studied for their potential as antimicrobial agents, gastrokinetic agents, and antioxidants, among other applications. These compounds often feature an amino-substituted benzene ring linked to a benzamide moiety, and their properties can be fine-tuned by varying the substituents on the benzene rings .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions followed by reduction processes. For instance, the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide was achieved through acylation of 2,4-diethoxy-5-nitroaniline with benzoyl chloride, followed by a reduction reaction to introduce the amino group . The reaction conditions, such as the ratio of reactants, temperature, and time, are crucial for optimizing yield and purity. These synthetic routes are essential for producing benzamide derivatives with the desired structural features for biological evaluation .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the crystal system, lattice constants, and molecular geometry. For example, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was found to crystallize in a triclinic system, and its molecular geometry was confirmed by both experimental and theoretical methods . Understanding the molecular structure is crucial for correlating the physical and chemical properties with biological activity .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions, including electrochemical oxidation, which is significant for their antioxidant activity. The electrochemical behavior of amino-substituted benzamides is complex and pH-dependent, involving the transfer of electrons and protons. The oxidation products, such as quinonediimine derivatives, can further transform into electroactive forms. These reactions are essential for understanding the free radical scavenging activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their thermal stability and solubility, are influenced by their molecular structure. For instance, different polymorphs of a benzamide compound exhibited distinct thermal behaviors, with one form being more thermodynamically stable than the other . The IR spectroscopic analyses provided insights into the different vibrational modes of the compounds. These properties are important for the development of benzamide derivatives as pharmaceutical agents, as they affect the drug's stability, formulation, and bioavailability .

科学的研究の応用

Antioxidant Activity

Amino-substituted benzamides, including compounds similar to N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide, have been studied for their potential antioxidant activities. These compounds can act as powerful antioxidants by scavenging free radicals. Their electrochemical oxidation mechanisms are crucial in understanding their antioxidant properties (Jovanović et al., 2020).

Gastrokinetic Activity

Benzamide derivatives have been evaluated for their gastrokinetic activity. Studies on various benzamide compounds have shown potent in vivo gastric emptying activity, which could be relevant for compounds like N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide (Kato et al., 1992).

Antimicrobial and Antioxidant Activities

New benzamide derivatives, including those structurally related to N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide, have been isolated and shown to possess antimicrobial and antioxidant activities. This highlights the potential of such compounds in developing new antimicrobial and antioxidant agents (Yang et al., 2015).

Neuroleptic Activity

Benzamides have been designed and synthesized as potential neuroleptics. The studies on various benzamide derivatives demonstrate their inhibitory effects on behaviors induced by certain neuroactive substances, indicating their potential use in treating psychosis (Iwanami et al., 1981).

Capillary Electrophoresis Applications

N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide and related substances have been studied in nonaqueous capillary electrophoresis. This research is important for quality control in pharmaceuticals, demonstrating the compound's utility in analytical chemistry (Ye et al., 2012).

Anticonvulsant Activity

Similar benzamide derivatives have been evaluated for their anticonvulsant properties. These compounds have shown effectiveness in certain seizure models, suggesting potential applications of N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide in anticonvulsant drug development (Lambert et al., 1995).

Anticancer Evaluation

Benzamide derivatives have been designed, synthesized, and evaluated for their anticancer activities. These studies provide insights into the potential application of N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide in cancer therapy (Ravinaik et al., 2021).

Pharmacological Activities

Various benzamide compounds have been synthesized and subjected to enzyme inhibition activities against enzymes like butylcholinesterase and acetylcholinesterase. Such research indicates the potential of N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide in pharmacological applications (Abbasi et al., 2014).

特性

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-3-22-10-11-23-16-8-5-14(6-9-16)18(21)20-17-12-15(19)7-4-13(17)2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDRCAFQDYRQMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)

![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)